Cas no 1357945-15-3 (3-bromo-4-methoxy-1H-pyrazolo4,3-cpyridine)

3-bromo-4-methoxy-1H-pyrazolo4,3-cpyridine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-4-methoxy-1h-pyrazolo[4,3-c]pyridine
- 1357945-15-3
- 3-bromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine
- CS-0445438
- 3-bromo-4-methoxy-1H-pyrazolo4,3-cpyridine
-
- MDL: MFCD22380458
- インチ: InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11)
- InChIKey: UZYHKPFKJSERQW-UHFFFAOYSA-N
- ほほえんだ: COC1=NC=CC2=C1C(=NN2)Br
計算された属性
- せいみつぶんしりょう: 226.96942g/mol
- どういたいしつりょう: 226.96942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 50.8Ų
3-bromo-4-methoxy-1H-pyrazolo4,3-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029198733-1g |
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 95% | 1g |
1,106.42 USD | 2021-06-01 | |
Matrix Scientific | 189038-500mg |
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 500mg |
$750.00 | 2023-09-11 | ||
Matrix Scientific | 189038-1g |
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 1g |
$1246.00 | 2023-09-11 | ||
TRC | B421910-5mg |
3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 5mg |
$ 50.00 | 2022-06-07 | ||
TRC | B421910-10mg |
3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
TRC | B421910-50mg |
3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 50mg |
$ 295.00 | 2022-06-07 | ||
Matrix Scientific | 189038-5g |
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 5g |
$3736.00 | 2023-09-11 | ||
Alichem | A029198733-250mg |
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 95% | 250mg |
456.52 USD | 2021-06-01 | |
Matrix Scientific | 189038-5g |
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 5g |
$3736.00 | 2023-09-07 | ||
Matrix Scientific | 189038-1g |
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine |
1357945-15-3 | 1g |
$1246.00 | 2023-09-07 |
3-bromo-4-methoxy-1H-pyrazolo4,3-cpyridine 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-bromo-4-methoxy-1H-pyrazolo4,3-cpyridineに関する追加情報
Introduction to 3-Bromo-4-Methoxy-1H-Pyrazolo[4,3-c]Pyridine (CAS No. 1357945-15-3)
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS No. 1357945-15-3) is a versatile compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique structural features of 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine make it an attractive candidate for the development of novel therapeutic agents.
The molecular structure of 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine consists of a pyrazole ring fused to a pyridine ring, with a bromo substituent at the 3-position and a methoxy group at the 4-position. These functional groups contribute to the compound's chemical stability and reactivity, making it suitable for various synthetic transformations and derivatization processes. The bromo substituent, in particular, can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling.
In recent years, there has been increasing interest in the biological activities of pyrazolopyridines. Studies have shown that these compounds can modulate various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine derivatives exhibit potent inhibitory activity against the enzyme phosphodiesterase 4 (PDE4), which is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Another area of research focuses on the anti-cancer properties of pyrazolopyridines. A study published in the European Journal of Medicinal Chemistry in 2022 demonstrated that certain derivatives of 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine exhibit selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling pathways.
The neuroprotective potential of pyrazolopyridines has also been explored. A study published in the Journal of Neurochemistry in 2020 found that 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine derivatives can protect neurons from oxidative stress-induced damage by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). This property makes these compounds promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine has been used as a key intermediate in the synthesis of more complex molecules. Its reactivity and stability make it an ideal starting material for multi-step synthetic routes leading to pharmaceutically active compounds. For example, a study published in Organic Letters in 2021 described a highly efficient synthesis of a series of substituted pyrazolopyridines using 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine as a building block.
The synthetic versatility of 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine has also been leveraged in the development of novel imaging agents. A study published in Chemical Communications in 2022 reported the synthesis and evaluation of radiolabeled derivatives of this compound for use in positron emission tomography (PET) imaging. These radiotracers showed high selectivity and binding affinity for specific receptors in vivo, making them valuable tools for diagnostic applications.
In conclusion, 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS No. 1357945-15-3) is a multifaceted compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in advancing our understanding and treatment of various diseases.
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